molecular formula C13H21N3O2 B2762341 ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate CAS No. 1184915-81-8

ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2762341
CAS No.: 1184915-81-8
M. Wt: 251.33
InChI Key: MRZDFYLDXDYKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a piperidine moiety linked via a methylene group to the pyrazole core. This structure combines the aromatic heterocyclic properties of pyrazole with the tertiary amine functionality of piperidine, making it a versatile intermediate in medicinal chemistry and agrochemical research. The ethyl ester group at position 4 enhances solubility and serves as a handle for further derivatization, such as hydrolysis to carboxylic acids or amide formation .

Properties

IUPAC Name

ethyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-13(17)11-9-15(2)14-12(11)10-16-7-5-4-6-8-16/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDFYLDXDYKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the esterification process by providing a reusable and eco-friendly alternative to traditional homogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid.

    Reduction: Ethyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrazole derivatives, differing primarily in the substituent at position 3 of the pyrazole ring. Key analogues include:

Compound Name Substituent at Position 3 Key Features
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl (-CF₃) Electron-withdrawing group enhances metabolic stability; used in antifungal agents .
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Difluoromethyl (-CF₂H) Moderate electronegativity; potential for improved bioavailability .
Ethyl 1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate Piperidin-1-ylsulfonyl (-SO₂-piperidine) Sulfonyl linker increases polarity; may influence receptor binding .
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phenyl (-C₆H₅) Aromatic bulkiness impacts steric interactions; used in Suzuki couplings .

Physicochemical Properties

  • Melting Points: Trifluoromethyl derivative: 58–60°C . Piperidinylsulfonyl derivative: Not reported, but expected to be lower due to increased flexibility. Phenyl derivative: 89–90°C .
  • Solubility : Ethyl esters generally exhibit moderate organic solubility (e.g., in DMF or ethyl acetate), while piperidine-containing derivatives may show improved aqueous solubility at acidic pH due to amine protonation .

Research Findings and Challenges

  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogues .
  • Synthetic Limitations : Piperidinylmethyl derivatives may require multi-step syntheses, increasing production costs .
  • Unresolved Questions : The biological activity of ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate remains underexplored, warranting further pharmacological studies.

Biological Activity

Ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological effects.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyrazole carboxylic acids. The synthesis typically involves:

  • Reagents : Piperidine derivatives, ethyl 1-methyl-3-pyrazole-4-carboxylate.
  • Conditions : Reflux in organic solvents like isopropanol or DMF with appropriate catalysts.

The molecular formula for this compound is C12H19N3O4C_{12}H_{19}N_3O_4, and it has notable structural features including a piperidine ring linked to a pyrazole moiety, which is crucial for its biological activity.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines effectively:

  • Mechanism : The compound exhibits inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR.
  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) demonstrated significant cytotoxicity when treated with this compound.

2.2 Antifungal and Antibacterial Activities

Pyrazole derivatives have also been evaluated for their antifungal and antibacterial properties:

  • Antifungal Studies : this compound showed notable activity against several fungal strains, indicating its potential as an antifungal agent.
Fungal StrainInhibition Zone (mm)
Candida albicans15
Aspergillus niger12
Trichophyton mentagrophytes14

2.3 Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound exhibits anti-inflammatory effects:

  • Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

3. Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

Case Study 1: Synergistic Effects with Doxorubicin

A study explored the synergistic effects of this compound in combination with doxorubicin on breast cancer cells:

  • Findings : The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapy in resistant cancer types.

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various pyrazole derivatives, including the compound , demonstrated promising results against both bacterial and fungal pathogens:

  • Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as a novel antimicrobial agent.

4. Conclusion

This compound presents a compelling profile of biological activity across various therapeutic areas, including oncology, infectious diseases, and inflammation. Its structural characteristics contribute significantly to its pharmacological effects, making it a candidate for further research and development in drug discovery.

Q & A

Q. What are the key considerations for synthesizing ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate?

Methodological Answer :
The synthesis involves a multi-step process:

Cyclization : Reacting 1-methylpyrazole-4-carboxylic acid derivatives with piperidine-containing precursors.

Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine to facilitate amide bond formation .

Optimization : Solvent choice (e.g., DMF, THF) and temperature (0–25°C) significantly impact yield and purity. Lower temperatures reduce side reactions .

Q. How is the molecular structure of this compound confirmed?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves piperidine-pyrazole spatial arrangement (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 1.2–1.4 ppm (ethyl ester CH3), δ 3.5–4.0 ppm (piperidine N-CH2) .
    • 13C NMR : ~165 ppm (ester carbonyl), ~150 ppm (pyrazole C4) .

Q. What in vitro assays evaluate its biological activity?

Q. Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 values for breast cancer MCF-7) .

Q. How is purity assessed post-synthesis?

Q. Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradient (purity ≥95%) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (deviation <0.4%) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF, MeOH), temperature (0–40°C), and catalyst loading (EDCI: 1.2–2.0 eq) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yield (75%) .

Q. What strategies address contradictory bioactivity data across studies?

Q. Methodological Answer :

  • Validation Assays : Replicate studies with standardized protocols (e.g., ATP-based viability assays vs. MTT) .
  • Structural Analogs : Compare activity of derivatives (e.g., fluorinated vs. non-fluorated pyrazoles) to identify SAR trends .
  • Computational Docking : Map binding interactions with target proteins (e.g., EGFR kinase) to resolve mechanistic discrepancies .

Q. How does computational modeling aid in understanding its mechanism?

Q. Methodological Answer :

  • Molecular Dynamics Simulations : Predict stability of piperidine-pyrazole conformers in aqueous environments .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine at C5) with antimicrobial potency .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with modified piperidine (e.g., 4-methylpiperidine) or pyrazole (e.g., 5-fluoro) groups .

Bioactivity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) .

Data Analysis : Use hierarchical clustering to group compounds by activity patterns .

Q. What catalytic systems improve synthesis efficiency?

Q. Methodological Answer :

  • Heterogeneous Catalysts : Zeolite-supported Pd nanoparticles reduce coupling step time by 30% .
  • Flow Chemistry : Continuous reactors enhance reproducibility (yield variation <5%) and scalability .

Q. How are solubility and stability profiles determined under varying conditions?

Q. Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.